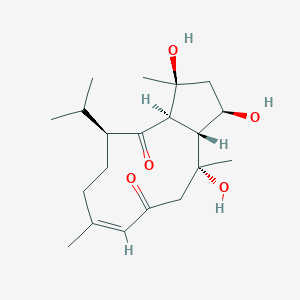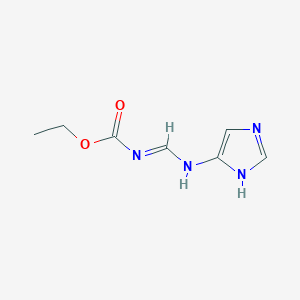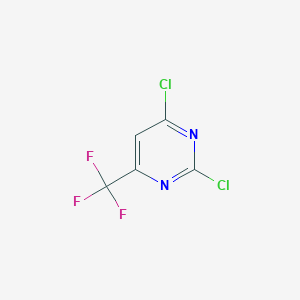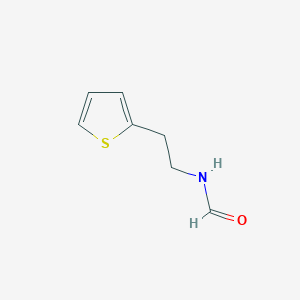
Cyclocalopin A
Vue d'ensemble
Description
Cyclocalopin A is a natural product isolated from the plant species Cyclocalopsis lanceolata, which is a member of the Fabaceae family. It is a small cyclic peptide that has been studied extensively due to its potential therapeutic applications. It is known to possess anti-inflammatory, anti-bacterial, and anti-cancer activities.
Applications De Recherche Scientifique
Applications antibactériennes
La Cyclocalopin A a été identifiée comme ayant des propriétés antibactériennes significatives. Des chercheurs ont isolé de nouvelles cyclocalopines, y compris la this compound, qui ont montré une activité anti-staphylococcique contre des souches de Staphylococcus aureus résistantes à la méthicilline (SARM) . Cela suggère une utilisation potentielle dans le développement de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes, une préoccupation croissante en matière de santé publique.
Recherche pharmacologique
En pharmacologie, la this compound s’est avérée prometteuse en raison de son bioactivité. Alors que certaines cyclocalopines étaient inactives contre les lignées cellulaires cancéreuses, elles ont démontré une efficacité contre le SARM avec des valeurs de concentration minimale inhibitrice (CMI) allant de 16 à 256 μg/mL . Cela indique un rôle potentiel de la this compound dans le développement de nouveaux agents antimicrobiens.
Applications agricoles
Les propriétés antimicrobiennes de la this compound pourraient s’étendre aux utilisations agricoles, en particulier pour lutter contre les agents pathogènes des plantes et pour promouvoir la santé des plantes. L’efficacité du composé contre les souches bactériennes suggère qu’il pourrait être utile dans le développement de traitements pour les infections bactériennes des cultures .
Utilisations industrielles
Les propriétés du composé peuvent être exploitées pour des applications industrielles, telles que la production de revêtements antimicrobiens ou d’additifs pour les matériaux afin de prévenir la contamination microbienne .
Applications environnementales
La this compound pourrait jouer un rôle dans les biotechnologies environnementales, en particulier dans les processus de réhabilitation des sols et des eaux. Sa capacité à former des complexes avec d’autres molécules peut être utilisée pour l’extraction de contaminants de l’environnement .
Recherche biotechnologique
En biotechnologie, la this compound pourrait être utilisée comme intermédiaire dans la synthèse d’autres composés. Sa complexité structurale offre un modèle pour la création de nouvelles molécules ayant des applications potentielles dans divers domaines biotechnologiques .
Mécanisme D'action
Target of Action
Cyclocalopin A is a complex organic compound that has been studied for its potential biological activities
Mode of Action
It is known that this compound belongs to the class of organic compounds known as furopyrans . Furopyrans are organic polycyclic compounds containing a furan ring fused to a pyran ring . The interaction of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
As a furopyran, it may interact with various biochemical pathways in the body, but specific pathways and their downstream effects have yet to be identified .
Result of Action
Some studies suggest that compounds similar to this compound have shown anti-staphylococcal activity against MRSA strains . .
Action Environment
It is known that this compound has been detected in certain foods, such as common mushrooms , which suggests that its action may be influenced by dietary intake.
Analyse Biochimique
Biochemical Properties
Cyclocalopin A plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to exhibit anti-staphylococcal activity against MRSA strains with minimum inhibitory concentration (MIC) values ranging from 16 to 256 μg/mL . This compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, it has been detected in common mushrooms, suggesting its potential role as a biomarker for the consumption of these foods .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has shown anti-cancer properties by inhibiting the proliferation of certain cancer cell lines . It affects cell signaling pathways by modulating the activity of key proteins involved in cell growth and apoptosis. Furthermore, this compound impacts gene expression by altering the transcriptional activity of specific genes associated with cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to bacterial cell wall synthesis enzymes, inhibiting their activity and leading to bacterial cell death . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes. This compound also influences gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that this compound can induce sustained changes in cellular metabolism and gene expression, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound exhibit antimicrobial and anti-cancer properties without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, while higher doses result in diminished efficacy and increased toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, where it exerts its biological effects . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for specific cellular components. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is localized to specific compartments within cells, including the cytoplasm and organelles . Its localization is directed by targeting signals and post-translational modifications that guide its transport to specific cellular compartments. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
(2R,3S,3aR,4S,6'S,7aS)-2,6'-dihydroxy-2,2',4-trimethylspiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,5'-cyclohex-2-ene]-1',7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-7-4-5-15(12(17)10(7)16)9-8(2)6-20-13(18)11(9)21-14(15,3)19/h4,8-9,11-12,17,19H,5-6H2,1-3H3/t8-,9+,11+,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOHSCJKRSLFLO-UOMAJYNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2C1C3(CC=C(C(=O)C3O)C)C(O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3O)C)[C@](O2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100112 | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
486430-94-8 | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486430-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(-)-(1S,2′R,3′aR,4′S,6S,7′aS)-3′a,4′,5′,7′a-Tetrahydro-2′,6-dihydroxy-2′,4,4′-trimethylspiro[3-cyclohexene-1,3′(2′H)-[7H]furo[2,3-c]pyran]-5,7′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of Cyclocalopin A, and what other related compounds have been identified?
A1: this compound is primarily found in Boletus calopus [] and has also been isolated from Caloboletus radicans[2]. These fungal species also produce related compounds like Cyclopinol, O-acetylthis compound, Calopin, and other Cyclocalopin variants (B, D, etc.) [, , , ].
Q2: What is the molecular structure of this compound, and have there been attempts to synthesize it?
A3: this compound possesses a complex tricyclic framework. Researchers have explored synthetic routes to construct this framework, utilizing strategies like [2+2+1]-cyclocarbonylation of allenyl glyoxylate and exo-selective [4+2]-cycloaddition reactions []. The structures of these compounds have been elucidated using spectroscopic techniques like MS, IR, and NMR [, , ].
Q3: Are there any known structure-activity relationships for this compound and its derivatives?
A4: While specific structure-activity relationships for this compound haven't been extensively detailed in the provided literature, the presence of specific structural features like the δ-lactone moiety and the tricyclic core seem crucial for their observed biological activities []. Further research is needed to establish a definitive relationship between specific structural modifications and their impact on activity, potency, and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



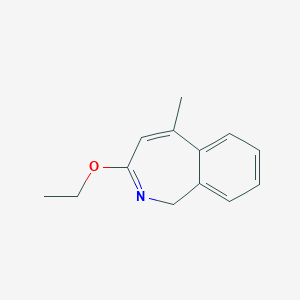
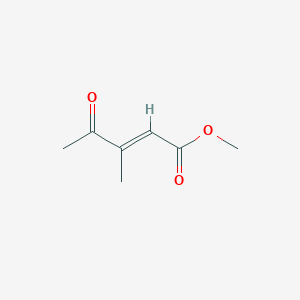
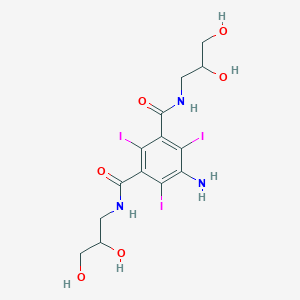
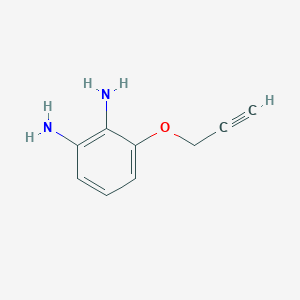
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
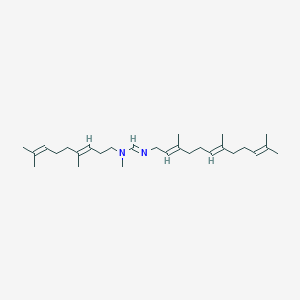

![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)


